molecular formula C24H29N3O B10864224 (4-benzylpiperazin-1-yl)(5-ethyl-1,3-dimethyl-1H-indol-2-yl)methanone

(4-benzylpiperazin-1-yl)(5-ethyl-1,3-dimethyl-1H-indol-2-yl)methanone

Cat. No.: B10864224
M. Wt: 375.5 g/mol
InChI Key: HUMFGHFFEUTPDL-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)METHANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining a benzylic piperazine moiety with an indole core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-BENZYLPIPERAZINO)(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)METHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(5-ETHYL-1,3-DIMETHYL-1H-INDOL-2-YL)METHANONE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-ethyl-1,3-dimethylindol-2-yl)methanone

InChI

InChI=1S/C24H29N3O/c1-4-19-10-11-22-21(16-19)18(2)23(25(22)3)24(28)27-14-12-26(13-15-27)17-20-8-6-5-7-9-20/h5-11,16H,4,12-15,17H2,1-3H3

InChI Key

HUMFGHFFEUTPDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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